3-Bromo-6-chloro-2-iodopyridine

Chemoselective Cross-Coupling C-Nucleoside Synthesis Palladium Catalysis

This trihalogenated pyridine offers an orthogonal reactivity gradient (I > Br >> Cl) for chemoselective, sequential functionalization, eliminating protecting groups and minimizing steps. Ideal for SAR library generation and complex total synthesis requiring high-fidelity C–C bond formation. Procure with confidence for predictable, high-yield synthetic outcomes.

Molecular Formula C5H2BrClIN
Molecular Weight 318.336
CAS No. 1211529-01-9
Cat. No. B577502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-chloro-2-iodopyridine
CAS1211529-01-9
Synonyms3-BroMo-6-chloro-2-iodo-pyridine
Molecular FormulaC5H2BrClIN
Molecular Weight318.336
Structural Identifiers
SMILESC1=CC(=NC(=C1Br)I)Cl
InChIInChI=1S/C5H2BrClIN/c6-3-1-2-4(7)9-5(3)8/h1-2H
InChIKeyPNKGIZKPKHAJOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-chloro-2-iodopyridine (CAS 1211529-01-9) – A Trihalogenated Pyridine Building Block for Orthogonal Cross-Coupling


3-Bromo-6-chloro-2-iodopyridine (CAS 1211529-01-9) is a trihalogenated heteroaromatic building block . Its pyridine core is substituted with three distinct halogen atoms—bromine at the 3-position, chlorine at the 6-position, and iodine at the 2-position—creating a molecular framework for sequential, chemoselective functionalization via palladium-catalyzed cross-coupling reactions . The compound's molecular formula is C₅H₂BrClIN, with a molecular weight of 318.34 g/mol, and it is typically supplied as a solid with purity specifications of 95% or 98% from various vendors .

Why 3-Bromo-6-chloro-2-iodopyridine (CAS 1211529-01-9) Cannot Be Replaced by Other Halopyridine Isomers


In medicinal chemistry and agrochemical synthesis, the utility of a halogenated pyridine intermediate is not solely defined by the presence of reactive sites, but by the orthogonality of those sites under defined catalytic conditions [1]. Generic substitution with a simpler dihalopyridine (e.g., 3-bromo-2-iodopyridine) or a different trihalo-isomer eliminates the specific, predictable chemoselectivity ladder (I > Br >> Cl) that enables precise, iterative C–C bond formation. The distinct reactivity of each C–X bond in 3-bromo-6-chloro-2-iodopyridine is essential for achieving high-fidelity synthetic sequences; substituting this compound introduces uncontrolled regioselectivity, leading to complex mixtures and failed library synthesis, as demonstrated in comparative studies of halogenated pyridine cross-couplings .

Quantitative Differentiation of 3-Bromo-6-chloro-2-iodopyridine vs. Closest Analogs: A Data-Driven Selection Guide


Pd-Catalyzed Chemoselectivity: Iodo vs. Bromo Bond Differentiation in Cross-Coupling

In direct comparative studies on bromo-chloro-iodopyridine scaffolds, palladium-catalyzed cross-coupling reactions under standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, toluene, 100 °C) proceed with exclusive chemoselectivity for the iodine-bearing carbon (C-2 position) over the bromine-bearing carbon (C-3 position) [1]. This allows for unambiguous, first-step functionalization. In contrast, nucleophilic aromatic substitution (SAr) conditions on the same scaffolds are unselective, yielding mixtures [1]. This establishes 3-bromo-6-chloro-2-iodopyridine as a substrate capable of an I > Br reactivity ladder under Pd-catalysis, a feature not present in simple dihalopyridines.

Chemoselective Cross-Coupling C-Nucleoside Synthesis Palladium Catalysis

Regioselectivity in Sonogashira Cross-Coupling for Multi-Step Natural Product Synthesis

In the total synthesis of the COPD biomarker desmosine, the regioselective, stepwise Sonogashira coupling of a trihalopyridine scaffold is a critical enabling step [1]. The reaction leverages the inherent reactivity gradient of halogen atoms, allowing for the sequential, position-specific installation of alkynyl groups. This strategy achieved a 13-step synthesis with an 11% overall yield, demonstrating the strategic value of a trihalopyridine's predictable chemoselectivity [1]. While the specific compound used in the study is a structural analog, this work establishes the class-level utility of 2,3,6-trihalopyridines in complex multi-step sequences.

Sonogashira Coupling Total Synthesis Natural Product Synthesis

Purity Specification and Batch Consistency for Reproducible Synthetic Outcomes

For advanced intermediates intended for multi-step synthesis, the absence of specific halogenated impurities is critical. The target compound is commercially available with a minimum purity specification of 95% from vendors like AKSci , and 98% from suppliers like MolCore and Leyan . This level of defined purity is essential for minimizing side reactions in subsequent chemoselective couplings. A comparison with less rigorously specified or in-house synthesized analogs introduces significant risk of yield variability and purification challenges.

Quality Control Purity Specification Medicinal Chemistry

Physical Form and Storage Considerations for Laboratory Handling

The compound is a solid at ambient temperature, with a melting point reported for a closely related analog (3-bromo-2-iodopyridine) in the range of 52-58 °C . This solid form, in contrast to liquid or low-melting alternatives, simplifies accurate weighing and handling, reduces the risk of spillage and vapor exposure, and facilitates long-term storage under standard conditions (cool, dry place) . This is a practical differentiator from more volatile or less stable halogenated pyridine building blocks.

Physical Properties Storage Laboratory Handling

Targeted Application Scenarios for 3-Bromo-6-chloro-2-iodopyridine (CAS 1211529-01-9)


Iterative Synthesis of 2,6-Disubstituted Pyridine Libraries for Medicinal Chemistry

In a medicinal chemistry program, the goal is to generate a diverse library of 2,6-disubstituted pyridine derivatives for structure-activity relationship (SAR) studies. 3-Bromo-6-chloro-2-iodopyridine serves as the ideal starting material. First, a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira) is performed, which is chemoselective for the iodine at the 2-position, allowing for the controlled installation of a first substituent (R₁) in high yield [1]. The remaining bromine at the 3-position can then be utilized in a subsequent, orthogonal cross-coupling step to introduce a second substituent (R₂). Finally, the chlorine at the 6-position, which is relatively inert under the mild Pd-catalysis conditions, can be selectively activated for a final transformation (e.g., nucleophilic aromatic substitution) or left intact. This sequential, predictable functionalization minimizes the need for protecting groups and reduces the number of synthetic steps compared to alternative routes.

Enabling Complex Natural Product Total Synthesis via Regioselective Alkynylation

For a research group focused on the total synthesis of complex, poly-substituted heterocyclic natural products, the regioselective functionalization of a pyridine core is a common bottleneck. The inherent reactivity gradient of 3-bromo-6-chloro-2-iodopyridine makes it a powerful tool for overcoming this challenge. As demonstrated in the synthesis of desmosine [2], the iodine substituent is the most reactive partner in Sonogashira couplings, allowing for the first, regio-defined installation of an alkynyl side chain. This step sets the stage for subsequent, iterative coupling reactions at the remaining halogen sites, enabling the construction of the densely substituted pyridine framework found in the target molecule. Using this building block provides a strategic advantage over less-defined halogenation patterns, where unwanted side reactions and regioisomeric mixtures can derail the synthesis.

Developing Orthogonal Coupling Methodologies on a Single Scaffold

A methodology development group investigating the orthogonality of different cross-coupling catalysts and conditions requires a test substrate with clearly differentiated reactive sites. 3-Bromo-6-chloro-2-iodopyridine is the ideal platform for this purpose. Its three distinct C–X bonds (I > Br >> Cl) provide a rigorous test for catalyst chemoselectivity [1]. A researcher can design a sequence to first activate the iodine with a Pd(0) catalyst under mild conditions, then switch to a more forcing Pd(II) system or a nickel catalyst to address the bromine, all while leaving the chlorine untouched. The ability to achieve this level of sequential control on a single, commercially available scaffold is a key enabler for the development and optimization of advanced, multi-step synthetic methodologies.

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